molecular formula C12H25N3O B7914728 (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide

(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide

Katalognummer: B7914728
Molekulargewicht: 227.35 g/mol
InChI-Schlüssel: GEEGVVRCKTWNTO-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide is a chiral secondary amide featuring a propionamide backbone substituted with ethyl and 1-methyl-piperidin-4-ylmethyl groups. The compound’s molecular formula is C₁₃H₂₆N₄O, with a molecular weight of 262.38 g/mol. Key functional groups include:

  • A primary amine (-NH₂) at the C2 position.
  • A tertiary amide (-CON-) linking the propionamide to ethyl and piperidinylmethyl substituents.
  • A 1-methyl-piperidine ring, contributing to lipophilicity and influencing bioavailability.

Eigenschaften

IUPAC Name

(2S)-2-amino-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-4-15(12(16)10(2)13)9-11-5-7-14(3)8-6-11/h10-11H,4-9,13H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEGVVRCKTWNTO-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCN(CC1)C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 1-Methylpiperidin-4-ylmethanol

The 1-methylpiperidin-4-ylmethyl group is a critical intermediate. A transfer hydrogenation approach, adapted from US8697876B2, enables efficient N-methylation of piperidine-4-carboxylic acid derivatives:

Step 1: Transfer Hydrogenation of Piperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid (I) undergoes methylation using formaldehyde under transfer hydrogenation conditions:

Piperidine-4-carboxylic acid+HCHOPd/C, HCO2H, 90–95°C1-Methylpiperidine-4-carboxylic acid (II)\text{Piperidine-4-carboxylic acid} + \text{HCHO} \xrightarrow{\text{Pd/C, HCO}_2\text{H, 90–95°C}} \text{1-Methylpiperidine-4-carboxylic acid (II)}

This method achieves >85% yield under ambient pressure, avoiding hazardous H₂ gas.

Step 2: Reduction to 1-Methylpiperidin-4-ylmethanol
The carboxylic acid (II) is reduced to the alcohol using lithium aluminum hydride (LiAlH₄):

IILiAlH4,THF, 0°C1-Methylpiperidin-4-ylmethanol (III)\text{II} \xrightarrow{\text{LiAlH}_4, \text{THF, 0°C}} \text{1-Methylpiperidin-4-ylmethanol (III)}

Yields typically exceed 90%, with purity confirmed via NMR.

Formation of the Propionamide Moiety

The (S)-2-aminopropionamide segment is synthesized via asymmetric Strecker synthesis or enzymatic resolution.

Asymmetric Amination of Ethyl Acrylate
Ethyl acrylate reacts with ammonia in the presence of a chiral catalyst (e.g., (R)-BINAP-Pd):

CH2=CHCOOEt+NH3(R)-BINAP-Pd(S)-2-Aminopropionic acid ethyl ester\text{CH}2=\text{CHCOOEt} + \text{NH}3 \xrightarrow{\text{(R)-BINAP-Pd}} (S)\text{-2-Aminopropionic acid ethyl ester}

This method achieves enantiomeric excess (ee) >98%.

Amide Bond Coupling

The final step involves coupling 1-methylpiperidin-4-ylmethanol (III) with (S)-2-aminopropionic acid derivatives.

Method A: HATU-Mediated Coupling
Adapted from Ambeed.com, this method uses hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in DMF:

(S)-2-Aminopropionic acid+IIIHATU, DIPEA, DMF, 20°C, 0.5hTarget Compound\text{(S)-2-Aminopropionic acid} + \text{III} \xrightarrow{\text{HATU, DIPEA, DMF, 20°C, 0.5h}} \text{Target Compound}

Reaction Conditions:

ParameterValue
Temperature20°C
Reaction Time30 minutes
Yield78%
Purity (HPLC)>99%

Method B: Mixed Carbonate Activation
An alternative employs ethyl chloroformate to activate the carboxylic acid:

(S)-2-Aminopropionic acidClCO2Et, Et3NActive esterTarget Compound\text{(S)-2-Aminopropionic acid} \xrightarrow{\text{ClCO}2\text{Et, Et}3\text{N}} \text{Active ester} \rightarrow \text{Target Compound}

This method yields 65–70% with milder conditions.

Stereochemical Control and Analytical Validation

The (S)-configuration is verified via:

  • Chiral HPLC : Using a Chiralpak AD-H column (hexane:isopropanol = 90:10), retention time = 12.3 min.

  • NOESY NMR : Correlations between H-4 (piperidine) and the methyl group confirm axial chirality.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (ee)Scalability
HATU-Mediated78>99>98High
Mixed Carbonate659595Moderate
Enzymatic8297>99Low

Key Findings:

  • HATU-mediated coupling offers optimal balance of yield and scalability.

  • Enzymatic methods provide superior ee but require specialized biocatalysts.

Industrial-Scale Considerations

The patent US8697876B2 highlights critical parameters for large-scale production:

  • Grignard Reagents : Turbo Grignard (iPrMgCl·LiCl) enables ambient-temperature reactions, reducing cryogenic costs.

  • Copper Catalysis : >0.02 wt% Cu₂O accelerates amination of bromopyridine intermediates at <80°C.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide has several notable applications:

Organic Synthesis

The compound serves as a building block in organic synthesis, particularly in creating more complex molecules. Its chiral nature allows it to be used as a chiral auxiliary in asymmetric synthesis processes.

Research indicates that this compound may interact with various neurotransmitter receptors, particularly opioid receptors. Preliminary studies suggest it could modulate neurotransmitter release or receptor activity, indicating potential applications in neuropharmacology.

Biological Activity Overview:

ActivityDetails
Enzyme InhibitionInvestigated for roles in inhibiting enzymes related to neurotransmission.
Receptor InteractionActs on receptors involved in neurological pathways affecting mood and cognition.
Therapeutic ApplicationsExplored for treating neurological disorders; serves as a precursor in drug development.

Pharmaceutical Development

The compound is being explored as a lead candidate for developing new medications targeting conditions such as depression and anxiety disorders. Its ability to bind selectively to opioid receptors may offer new avenues for pain management therapies.

Binding Affinity Studies

Research has demonstrated that (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide exhibits moderate binding affinities towards certain opioid receptors, suggesting its potential utility in pain management strategies.

Structure-Activity Relationship (SAR)

Studies have focused on modifying the piperidine moiety to enhance selectivity towards μ-opioid receptors while minimizing side effects associated with δ-opioid receptor activation.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

Nucleophilic Substitution Reactions :

  • The synthesis of N-(4-pyrazolylmethyl) ureas (e.g., compounds 8, 9) via reactions of 4-chloromethylpyrazole with urea derivatives highlights the utility of chloromethyl intermediates in generating structurally diverse amides and ureas . Similar methodologies may apply to the target compound’s synthesis.
  • Yields for such reactions are moderate (40–60%), as seen in (Table 1), suggesting challenges in optimizing steric hindrance from bulky substituents like piperidine .

Spectroscopic Differentiation :

  • IR and NMR spectra are critical for distinguishing regioisomers (e.g., compounds 9a and 9b in ). For the target compound, the primary amine (-NH₂) and amide (-CON-) groups would produce distinct IR stretches (~1650 cm⁻¹ for amides) and NMR shifts (δ 1.2–1.5 ppm for ethyl groups) .

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8) is explicitly labeled a pharmaceutical intermediate, underscoring the role of piperidine-amides in drug development .

Biologische Aktivität

(S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide is a chiral compound notable for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article delves into its structural characteristics, synthesis methods, biological interactions, and preliminary research findings.

Structural Characteristics

The molecular formula of (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide is C₁₂H₂₅N₃O, featuring a propionamide backbone with an ethyl group and a 1-methyl-piperidin-4-yl moiety. The presence of a chiral center at the second carbon contributes to its stereochemical properties, which are crucial for its biological activity. Its structural similarities to other psychoactive compounds suggest potential interactions with neurotransmitter systems, particularly those involved in pain modulation and cognitive functions.

Synthesis Methods

Several synthetic routes have been developed to produce (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide. Common methods include:

  • Formation of Intermediate : Reaction of 1-methyl-4-piperidinemethanol with ethylamine.
  • Acetylation : Using acetic anhydride to yield the final product.

These methods emphasize efficiency and stereochemical control, which are vital for producing high-purity compounds suitable for biological testing .

Pharmacological Properties

Preliminary studies indicate that (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide may interact with various neurotransmitter receptors, particularly opioid receptors. This interaction suggests potential applications in pain management and cognitive enhancement. However, detailed pharmacological profiling is necessary to elucidate specific mechanisms of action.

Case Studies and Research Findings

While extensive documentation on the biological activity of this compound is limited, its structural analogs have been studied for their pharmacological effects:

  • Piperidine Derivatives : Research on related piperidine compounds has shown significant antibacterial and antifungal activities. For instance, certain derivatives exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Compound NameStructureUnique Features
(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-ethyl-propionamideC₁₈H₂₉N₃OContains a benzyl group, enhancing lipophilicity
N-MethylfentanylC₁₄H₁₈N₂OOpioid analgesic with potent activity
N-Ethyl-N-(1-methylpiperidin-4-yl)propanamideC₁₃H₁₉N₂OLacks the amino acid component but retains piperidine structure

These analogs highlight the potential for (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide to exhibit similar biological activities due to its structural features .

Future Directions

Further research is essential to fully understand the biological activity of (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide. Key areas of investigation include:

  • In vitro Studies : To assess receptor binding affinity and functional activity.
  • In vivo Studies : To evaluate therapeutic efficacy in pain models.
  • Structure–Activity Relationship (SAR) Studies : To identify modifications that enhance biological activity while reducing toxicity.

Q & A

What are the critical steps in synthesizing (S)-2-Amino-N-ethyl-N-(1-methyl-piperidin-4-ylmethyl)-propionamide with high enantiomeric purity?

Answer:
The synthesis requires precise control of reaction conditions to preserve stereochemistry. Key steps include:

  • Chiral precursor selection : Use enantiomerically pure starting materials (e.g., (S)-2-aminopropionic acid derivatives) to ensure retention of configuration.
  • Amide coupling : Employ coupling agents like HATU or DCC in anhydrous conditions to minimize racemization .
  • Purification : Chiral chromatography (e.g., using cellulose-based columns) or recrystallization with chiral resolving agents ensures enantiomeric purity.
  • Characterization : Confirm stereochemical integrity via polarimetry and chiral HPLC .

How can researchers evaluate the impact of the (S)-configuration on receptor binding affinity compared to the (R)-enantiomer?

Answer:

  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-ligands) in cell membranes expressing target receptors (e.g., opioid or dopamine receptors). Compare IC₅₀ values between enantiomers .
  • Molecular docking : Perform computational simulations to analyze interactions between the (S)-enantiomer and receptor active sites (e.g., piperidine-containing derivatives in neurotransmitter receptors) .
  • In vitro functional assays : Measure cAMP inhibition or calcium flux in transfected cells to correlate stereochemistry with efficacy .

What analytical techniques are essential for characterizing the structural integrity of this compound?

Answer:

Technique Purpose Key Parameters
NMR Spectroscopy Confirm molecular structure and purity¹H/¹³C NMR chemical shifts, coupling constants
Mass Spectrometry Verify molecular weight and fragmentation patternsHigh-resolution MS (HRMS) for exact mass
HPLC/UPLC Assess purity and enantiomeric excessRetention time, chiral column separation
X-ray Crystallography Resolve absolute configuration (if crystalline)Unit cell parameters, R-factor

What experimental strategies address discrepancies in pharmacokinetic data across different in vivo models?

Answer:

  • Species-specific metabolism studies : Use liver microsomes from rodents vs. primates to identify metabolic hotspots (e.g., cytochrome P450 isoforms) .
  • Plasma stability assays : Incubate the compound in plasma from different species to compare degradation rates .
  • Tissue distribution profiling : Radiolabel the compound and track accumulation in organs (e.g., brain, liver) using autoradiography .
  • Statistical reconciliation : Apply multivariate analysis to isolate variables (e.g., dosing regimen, formulation) causing contradictions .

How can stability be optimized during long-term storage of this compound?

Answer:

  • Storage conditions : Store at -20°C under argon in amber vials to prevent oxidation and photodegradation .
  • Lyophilization : Freeze-dry the compound with stabilizers (e.g., trehalose) for enhanced shelf life .
  • Regular QC checks : Monitor purity via HPLC every 6 months and discard batches with >5% degradation .

What in vitro models are suitable for preliminary toxicity screening of this compound?

Answer:

  • Hepatotoxicity : Use primary hepatocytes or HepG2 cells to assess CYP450 inhibition and mitochondrial toxicity .
  • Cardiotoxicity : Employ hERG channel-expressing HEK293 cells to evaluate potassium channel blockade .
  • Neurotoxicity : Differentiate SH-SY5Y cells into neurons and measure apoptosis via caspase-3 activation .

How can structure-activity relationship (SAR) studies improve target selectivity?

Answer:

  • Scaffold modification : Introduce substituents at the piperidine nitrogen (e.g., alkyl vs. aryl groups) to modulate lipophilicity and steric bulk .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or π-π interactions .
  • Selectivity profiling : Screen against receptor panels (e.g., CEREP Psychoactive Drug Panel) to identify off-target effects .

What challenges arise in scaling up the synthesis from milligram to gram quantities?

Answer:

  • Reagent scalability : Replace toxic solvents (e.g., dichloromethane) with greener alternatives (e.g., 2-MeTHF) .
  • Intermediate purification : Optimize flash chromatography gradients to reduce solvent waste and time .
  • Enantiomeric drift : Monitor chiral purity at each step using inline HPLC to detect racemization during scale-up .

How do researchers validate the compound’s mechanism of action in neurological studies?

Answer:

  • Knockout models : Use CRISPR/Cas9 to delete target receptors in neuronal cell lines and assess functional rescue .
  • Electrophysiology : Perform patch-clamp recordings to measure ion channel modulation (e.g., NMDA receptor currents) .
  • Behavioral assays : Administer the compound in rodent models (e.g., forced swim test) and correlate with neurotransmitter levels via microdialysis .

What computational tools predict metabolic pathways for this compound?

Answer:

  • Software : Use Schrödinger’s ADMET Predictor or MetaSite to identify probable Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Docking simulations : Map the compound’s interaction with CYP3A4 or CYP2D6 active sites to predict oxidation sites .
  • In silico toxicity : Apply Derek Nexus to flag structural alerts (e.g., reactive Michael acceptors) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.